N-cyclopropyl-5-((2R)-2-(3-(2,3-dihydroxypropoxy)-5-fluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
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Overview
Description
Pyrazolo[1,5-a]pyrimidine derivative 17 is a member of the pyrazolo[1,5-a]pyrimidine family, which is a class of nitrogen-containing heterocyclic compoundsPyrazolo[1,5-a]pyrimidine derivative 17, in particular, has shown promise in various scientific research fields, including pharmacology and material science .
Preparation Methods
The synthesis of pyrazolo[1,5-a]pyrimidine derivative 17 typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of aminopyrazole with β-dicarbonyl compounds in the presence of a catalyst such as iron(III) chloride and polyvinylpyrrolidone. This reaction proceeds through an intramolecular cyclization to form the desired pyrazolo[1,5-a]pyrimidine core .
Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidine derivative 17 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at specific positions on the pyrazolo[1,5-a]pyrimidine ring. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the core structure .
Scientific Research Applications
Pyrazolo[1,5-a]pyrimidine derivative 17 has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an enzyme inhibitor and has been studied for its interactions with various biological targets.
Medicine: Pyrazolo[1,5-a]pyrimidine derivative 17 exhibits promising anticancer, anti-inflammatory, and antiviral activities. .
Industry: The compound’s photophysical properties make it suitable for use in optoelectronic devices and as a fluorescent probe in material science
Mechanism of Action
The mechanism of action of pyrazolo[1,5-a]pyrimidine derivative 17 involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivative 17 can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidines: These compounds have a different ring fusion pattern but share similar biological activities.
Imidazo[1,2-a]pyrimidines: These compounds also contain a fused pyrimidine ring and exhibit comparable pharmacological properties.
Triazolo[1,5-a]pyrimidines: These derivatives have an additional nitrogen atom in the ring structure, which can influence their chemical reactivity and biological activity
The uniqueness of pyrazolo[1,5-a]pyrimidine derivative 17 lies in its specific substitution pattern and the resulting biological activities, which can be fine-tuned through structural modifications .
Properties
Molecular Formula |
C23H26FN5O4 |
---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
N-cyclopropyl-5-[(2R)-2-[3-(2,3-dihydroxypropoxy)-5-fluorophenyl]pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C23H26FN5O4/c24-15-8-14(9-18(10-15)33-13-17(31)12-30)20-2-1-6-28(20)21-5-7-29-22(27-21)19(11-25-29)23(32)26-16-3-4-16/h5,7-11,16-17,20,30-31H,1-4,6,12-13H2,(H,26,32)/t17?,20-/m1/s1 |
InChI Key |
YDZSAJWQPHVDHL-UUSAFJCLSA-N |
Isomeric SMILES |
C1C[C@@H](N(C1)C2=NC3=C(C=NN3C=C2)C(=O)NC4CC4)C5=CC(=CC(=C5)F)OCC(CO)O |
Canonical SMILES |
C1CC(N(C1)C2=NC3=C(C=NN3C=C2)C(=O)NC4CC4)C5=CC(=CC(=C5)F)OCC(CO)O |
Origin of Product |
United States |
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